molecular formula C13H18N2O3 B127468 [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester CAS No. 155301-82-9

[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester

Cat. No.: B127468
CAS No.: 155301-82-9
M. Wt: 250.29 g/mol
InChI Key: MBDORYDRQITIGV-UHFFFAOYSA-N
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Description

[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester is a tert-butyl carbamate derivative featuring a 2-amino-phenyl ketone moiety linked to the carbamate group. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in organic synthesis to shield amine functionalities during multi-step reactions . The Boc group enhances stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid).

The compound’s synthesis typically involves coupling a Boc-protected glycine derivative with a 2-amino-acetophenone intermediate. Applications include its use as a precursor in peptide synthesis, metal-binding ligand development, and bioactive molecule design, leveraging its reactive ketone and protected amine groups .

Properties

IUPAC Name

tert-butyl N-[2-(2-aminophenyl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7H,8,14H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDORYDRQITIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Nitrile Precursors

A primary route involves the hydrogenation of nitrile derivatives to generate amine intermediates. For instance, 4-tert-butoxycarbonylaminophenylacetonitrile serves as a starting material, which undergoes hydrogenation at 50–60 PSI using Raney nickel in methanol and aqueous ammonia. This step reduces the nitrile group to a primary amine, yielding 4-(2-aminoethyl)-N-(tert-butoxycarbonyl)phenylamine with a 79% yield. Subsequent acid treatment with hydrochloric acid and basification with NaOH isolates the product.

Key Reaction Steps:

  • Dissolve 4-tert-butoxycarbonylaminophenylacetonitrile in methanol.

  • Add Raney nickel and 25% aqueous ammonia.

  • Hydrogenate at 50–60 PSI for 4 hours.

  • Filter and concentrate to obtain the crude product.

  • Treat with 1M HCl, filter impurities, and basify to pH 10–12.

This method emphasizes the importance of catalytic hydrogenation in amine synthesis and the role of BOC groups in stabilizing intermediates.

Coupling Reactions with BOC-Protected Intermediates

Alternative approaches utilize coupling agents to assemble the target molecule. For example, N-BOC-glycine derivatives react with 2-aminophenyl ketones in the presence of bases like triethylamine and coupling reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). This method forms amide bonds while preserving the BOC group, as demonstrated in the synthesis of structurally similar compounds.

Example Protocol:

  • Activate N-BOC-glycine with BOP reagent in dry THF.

  • Add 2-aminophenyl ketone and triethylamine.

  • Stir at room temperature for 72 hours.

  • Extract with ethyl acetate and purify via column chromatography.

This route highlights the versatility of coupling agents in constructing complex carbamate frameworks.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

The choice of solvent significantly impacts reaction efficiency. For hydrogenation steps, methanol is preferred due to its ability to dissolve both polar and non-polar reactants. In coupling reactions, tetrahydrofuran (THF) and ethyl acetate are optimal for their compatibility with BOP and BOC-protected intermediates. Temperature control during hydrogenation (25–30°C) prevents side reactions, while coupling reactions proceed optimally at room temperature.

Catalysts and Reducing Agents

  • Raney Nickel : Achieves 79% yield in nitrile-to-amine reductions.

  • Sodium Borohydride : Selectively reduces carbonyl groups without affecting azide functionalities, as seen in analogous syntheses.

  • Stannous Chloride : Efficiently reduces azides to amines in acidic conditions.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester (or its intermediates) reveals distinct signals:

  • δ 1.51 ppm (9H, s): tert-butyl group.

  • δ 2.68–2.93 ppm (4H, m): Ethylenic protons adjacent to the carbonyl and amine.

  • δ 6.72–7.28 ppm (4H, m): Aromatic protons of the 2-aminophenyl group.

Purity and Yield Optimization

  • Crystallization : Recrystallization from methanol enhances purity (>99%).

  • Column Chromatography : Ethyl acetate/hexane mixtures (3:1) resolve BOC-protected intermediates.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey StepsYieldAdvantages
Hydrogenation4-BOC-aminophenylacetonitrileHydrogenation, acid-base workup79%High yield, scalable
CouplingN-BOC-glycineB

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and as a protecting group for amines.

Biology

In biological research, this compound is used to study enzyme interactions and as a precursor for bioactive molecules that can modulate biological pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, it is used in the production of dyes, pigments, and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism by which [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester exerts its effects involves its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester can be contextualized against related tert-butyl carbamate derivatives. Below is a comparative analysis based on substituent variations, synthesis routes, and applications:

Substituent Variations and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester 2-Amino-phenyl ketone C₁₃H₁₆N₂O₃ 260.28 Reactive ketone and primary amine (Boc-protected); used in peptide modifications.
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-Methoxyphenyl C₁₄H₂₀N₂O₃ 264.32 Methoxy group enhances lipophilicity; potential CNS activity due to aromatic substitution.
[2-(4-Hydroxy-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester 4-Hydroxyphenyl ketone C₁₃H₁₇NO₄ 251.28 Phenolic hydroxyl increases polarity; prone to oxidation or conjugation reactions.
{2-[2,3-Bis-(2-chlorophenyl)-pyrazolidin-1-yl]-2-oxo-ethyl}-carbamic acid tert-butyl ester Bis(2-chlorophenyl)pyrazolidine C₂₁H₂₂Cl₂N₂O₃ 433.32 Bulky aromatic substituents; potential kinase inhibition or antimicrobial activity.

Pharmacological and Toxicological Profiles

  • Target Compound: Limited toxicity data available, but Boc-protected amines generally exhibit low acute toxicity .
  • 4-Methoxyphenyl Derivative : Methoxy groups may reduce hepatic toxicity compared to hydroxylated analogs.
  • Chlorophenyl Derivatives : Chlorine substituents increase metabolic stability but may elevate hepatotoxicity risks due to bioaccumulation.

Biological Activity

[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester, commonly referred to as tert-butyl (2-(2-aminophenyl)-2-oxoethyl)carbamate, is a compound with significant potential in medicinal chemistry. Its molecular formula is C13H18N2O3, and it has a molecular weight of 250.29 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 155301-82-9

The biological activity of [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester can be attributed to its role as a carbamate derivative. Carbamates are known to interact with various biological targets, including enzymes and receptors. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : Carbamates can act as reversible inhibitors of enzymes like acetylcholinesterase, affecting neurotransmitter levels and signaling pathways.
  • Anti-inflammatory Properties : Research indicates that derivatives of carbamic acids can inhibit the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation .
  • Antioxidant Activity : Certain carbamate compounds have demonstrated antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .

Biological Activity Summary

The biological activities of [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester can be summarized in the following table:

Biological ActivityDescriptionReferences
Enzyme InhibitionActs as an inhibitor for acetylcholinesterase
Anti-inflammatoryInhibits NF-κB pathway
AntioxidantExhibits antioxidant properties
CytotoxicityShows low cytotoxicity at high concentrations

Case Studies and Research Findings

Several studies have explored the biological activity of carbamate derivatives similar to [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester:

  • Anti-inflammatory Studies : A study assessed the anti-inflammatory potential of various carbamate derivatives using A549 cells stimulated with TNF-α. The results indicated that specific derivatives could significantly inhibit NF-κB activation, suggesting a promising therapeutic avenue for inflammatory diseases .
    • IC50 Values : The most active derivative showed an IC50 value of approximately 2.83 µM for NF-κB inhibition.
  • Cytotoxicity Assessment : Another investigation evaluated the cytotoxic effects of related carbamate compounds on cancer cell lines. It was found that while some derivatives exhibited anti-proliferative effects, others maintained low cytotoxicity even at concentrations up to 100 µM, indicating a favorable safety profile for further development .
  • Prodrug Development : Research into prodrugs based on carbamate structures highlighted their stability and bioavailability advantages. For instance, certain prodrugs demonstrated effective absorption and prolonged circulation times in vivo, making them suitable candidates for drug development aimed at enhancing bioavailability .

Q & A

Q. What are the optimized synthetic routes for [2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis typically involves coupling a 2-aminoacetophenone derivative with tert-butyl carbamate-protected intermediates. Key steps include:

  • Imine formation : Condensation of 2-aminoacetophenone with an aldehyde (e.g., p-methylbenzaldehyde) in dichloromethane (DCM) using MgSO₄ as a desiccant .
  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to a secondary amine .
  • Carbamate protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in DCM at 0–25°C .
    Yield optimization requires strict control of reaction temperature, solvent purity, and stoichiometric ratios of reagents. For example, excess tert-butyl chloroformate (1.2–1.5 eq) improves carbamate formation efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves impurities. Purity >95% is typically required for biological assays .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm) and the carbamate carbonyl (δ ~155 ppm) .
    • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 293.3 [M+H]⁺ confirm the molecular weight (C₁₃H₁₆N₂O₃) .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C), ensuring stability during storage .

Q. What are the primary applications of this compound in foundational organic chemistry research?

  • Building block for peptidomimetics : The tert-butyl carbamate (Boc) group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA) .
  • Intermediate for heterocycles : The 2-oxo-ethyl moiety participates in cyclization reactions to form pyrrolidinones or isoindolinones under acidic or basic conditions .

Advanced Research Questions

Q. How does this compound perform in structure-based drug design, particularly against viral proteases?

  • Molecular docking : Docking studies against SARS-CoV-2 main protease (Mpro) reveal hydrogen bonding with active-site residues (e.g., GLN 189, bond length 1.84 Å) and hydrophobic interactions with LEU 141 and MET 165 .
  • Binding affinity : Glide scores of −8.21 kcal/mol and binding energies of −64.35 kcal/mol suggest competitive inhibition potential .
  • Dynamic stability : Molecular dynamics (MD) simulations over 100 ns show root-mean-square deviation (RMSD) <2.0 Å, indicating stable ligand-protein interactions .

Q. What methodological strategies resolve contradictions in reported biological activity data?

  • Dose-response assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish direct target engagement from off-target effects. For example, IC₅₀ discrepancies in kinase inhibition may arise from assay-specific ATP concentrations .
  • Metabolite profiling : LC-MS/MS identifies hydrolysis products (e.g., free 2-aminoacetophenone) that may contribute to observed cytotoxicity .

Q. How can ADME properties be predicted and optimized for this compound?

  • In silico prediction : Tools like SwissADME estimate:
    • Absorption : High Caco-2 permeability (LogP ~2.5) but moderate solubility (LogS −4.2) .
    • Metabolism : Susceptibility to esterase-mediated hydrolysis of the carbamate group .
  • Structural modifications : Introducing polar groups (e.g., hydroxyls) at the phenyl ring improves aqueous solubility without compromising target binding .

Q. What advanced spectroscopic techniques elucidate its reactivity in catalytic systems?

  • In situ FT-IR : Monitors carbamate decomposition during Pd-catalyzed cross-coupling reactions, revealing transient intermediates .
  • X-ray crystallography : Resolves stereochemical outcomes in asymmetric syntheses, such as diastereoselective alkylations at the 2-oxo-ethyl position .

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